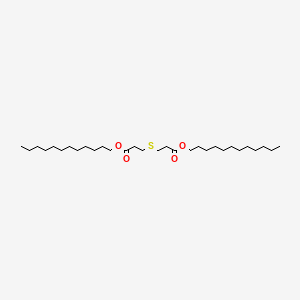
Dilauryl thiodipropionate
Cat. No. B7771185
M. Wt: 514.8 g/mol
InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04604416
Procedure details


Then, 58 g of styrenated phenol, 44 g of dilaurylthiodipropionate, and 58 g of triphenyl phosphite were added to the obtained polymer latex. The mixture was coagulated at 50° C. with an aqueous 0.25% sulfuric acid so that the latex/water ratio was 1/2, and the mixture was maintained at 85° C. for 5 minutes.





Name
Identifiers


|
REACTION_CXSMILES
|
C=C[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([CH:10]=[CH2:11])[CH:4]=1.[CH3:12]CCCCCCCCCCCOC(CCSCCC(OCCCCCCCCCCCC)=O)=O.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1.S(=O)(=O)(O)O.[OH2:74]>>[O-:74][OH:9].[C:5]1([CH:10]([CH3:11])[CH3:12])[CH:4]=[CH:3][CH:8]=[CH:7][CH:6]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
58 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC(=C(C=C1)O)C=C
|
|
Name
|
|
|
Quantity
|
44 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
58 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
